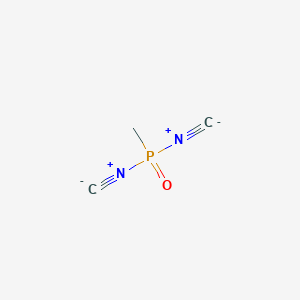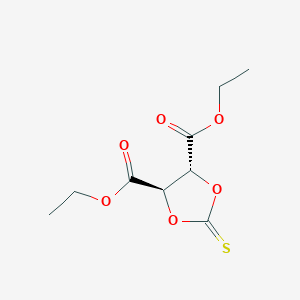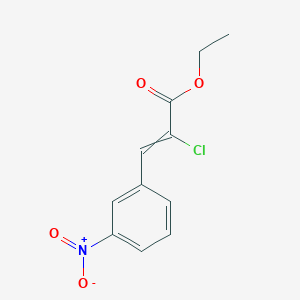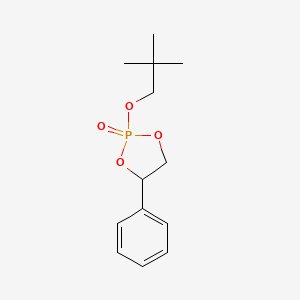![molecular formula C12H27NO2Si B14256432 1-[(2,3-Dimethylbutan-2-yl)(dimethoxy)silyl]pyrrolidine CAS No. 169284-27-9](/img/structure/B14256432.png)
1-[(2,3-Dimethylbutan-2-yl)(dimethoxy)silyl]pyrrolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(2,3-Dimethylbutan-2-yl)(dimethoxy)silyl]pyrrolidine is a compound that belongs to the class of organosilicon compounds It features a pyrrolidine ring attached to a silicon atom, which is further bonded to a 2,3-dimethylbutan-2-yl group and two methoxy groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2,3-Dimethylbutan-2-yl)(dimethoxy)silyl]pyrrolidine typically involves the reaction of pyrrolidine with a silicon-containing reagent. One common method is the hydrosilylation of pyrrolidine with 2,3-dimethylbutan-2-yl(dimethoxy)silane under the influence of a catalyst such as platinum or rhodium. The reaction is usually carried out under an inert atmosphere at elevated temperatures to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation and chromatography are employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions: 1-[(2,3-Dimethylbutan-2-yl)(dimethoxy)silyl]pyrrolidine can undergo various chemical reactions, including:
Oxidation: The silicon atom can be oxidized to form silanols or siloxanes.
Reduction: The compound can be reduced to form silanes with different substituents.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as Grignard reagents or organolithium compounds are used under anhydrous conditions.
Major Products Formed:
Oxidation: Silanols or siloxanes.
Reduction: Silanes with different substituents.
Substitution: Various organosilicon compounds with different functional groups.
Aplicaciones Científicas De Investigación
1-[(2,3-Dimethylbutan-2-yl)(dimethoxy)silyl]pyrrolidine has several applications in scientific research:
Biology: The compound can be used in the development of silicon-based biomaterials and drug delivery systems.
Industry: Utilized in the production of advanced materials, such as silicone polymers and resins.
Mecanismo De Acción
The mechanism of action of 1-[(2,3-Dimethylbutan-2-yl)(dimethoxy)silyl]pyrrolidine involves its interaction with various molecular targets. The silicon atom can form stable bonds with carbon, oxygen, and nitrogen atoms, allowing the compound to participate in diverse chemical reactions. The presence of the pyrrolidine ring enhances its reactivity and enables it to act as a nucleophile or electrophile in different contexts.
Comparación Con Compuestos Similares
Pyrrolidine: A simple nitrogen-containing heterocycle.
Dimethoxysilane: A silicon-containing compound with two methoxy groups.
2,3-Dimethylbutane: A branched alkane with two methyl groups.
Uniqueness: 1-[(2,3-Dimethylbutan-2-yl)(dimethoxy)silyl]pyrrolidine is unique due to its combination of a pyrrolidine ring and a silicon atom bonded to a 2,3-dimethylbutan-2-yl group and two methoxy groups. This structure imparts specific chemical properties, such as increased stability and reactivity, making it valuable in various applications.
Propiedades
Número CAS |
169284-27-9 |
|---|---|
Fórmula molecular |
C12H27NO2Si |
Peso molecular |
245.43 g/mol |
Nombre IUPAC |
2,3-dimethylbutan-2-yl-dimethoxy-pyrrolidin-1-ylsilane |
InChI |
InChI=1S/C12H27NO2Si/c1-11(2)12(3,4)16(14-5,15-6)13-9-7-8-10-13/h11H,7-10H2,1-6H3 |
Clave InChI |
RHHBVKYQWHTEEP-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C(C)(C)[Si](N1CCCC1)(OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![[(3-Methyl-4-oxobut-2-enoxy)-oxidophosphoryl] phosphate](/img/structure/B14256381.png)




silane](/img/structure/B14256413.png)

